
Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate is a complex organic compound known for its significant role in scientific research, particularly in the study of carcinogenesis. This compound is a derivative of butyric acid and is often used in experimental models to induce specific types of cancer, such as urinary bladder cancer, in laboratory animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate typically involves the reaction of butyric acid with 4-hydroxybutylamine, followed by nitrosation and esterification. The reaction conditions often include the use of solvents like acetone and reagents such as sodium nitrite for the nitrosation step .
Industrial Production Methods
The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and nitroso functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions
Major Products
The major products formed from these reactions include various derivatives of butyric acid, such as carboxylic acids, amines, and substituted esters .
Applications De Recherche Scientifique
Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate is primarily used in scientific research to study the mechanisms of carcinogenesis. It is particularly valuable in:
Chemistry: Used to understand the chemical behavior of nitrosamines and their derivatives.
Biology: Employed in studies of cellular responses to carcinogens.
Medicine: Utilized in the development of cancer models for testing potential therapeutic agents.
Industry: May have applications in the synthesis of other complex organic compounds .
Mécanisme D'action
The compound exerts its effects primarily through the formation of DNA adducts, which can lead to mutations and cancer development. The nitroso group is particularly reactive and can form covalent bonds with DNA bases, disrupting normal cellular processes. This mechanism is crucial for its use in cancer research, as it helps to mimic the effects of carcinogens in humans .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-butyl-N-(4-hydroxybutyl)nitrosamine: Another nitrosamine used in cancer research.
N-methyl-N-nitrosourea: A potent carcinogen used in experimental models.
N-nitrosodimethylamine: Known for its carcinogenic properties and used in various studies .
Uniqueness
Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate is unique due to its specific structure, which allows it to induce cancer in a controlled manner. Its ability to form stable DNA adducts makes it particularly valuable for studying the early stages of carcinogenesis and testing potential cancer therapies .
Propriétés
Numéro CAS |
100700-29-6 |
|---|---|
Formule moléculaire |
C11H20N2O5 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
methyl 4-[4-acetyloxybutyl(nitroso)amino]butanoate |
InChI |
InChI=1S/C11H20N2O5/c1-10(14)18-9-4-3-7-13(12-16)8-5-6-11(15)17-2/h3-9H2,1-2H3 |
Clé InChI |
PWJITWBMAVAXBG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCN(CCCC(=O)OC)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
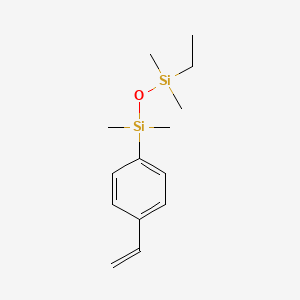
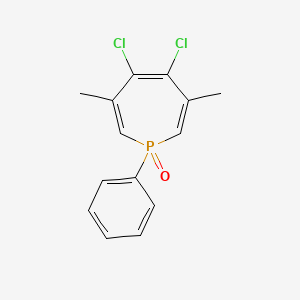

![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)
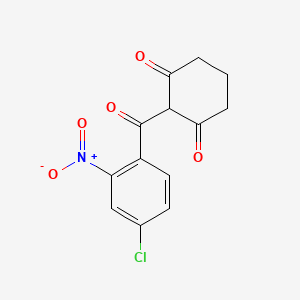
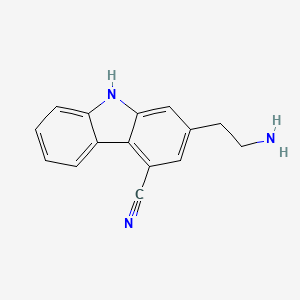
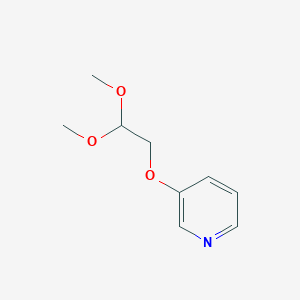
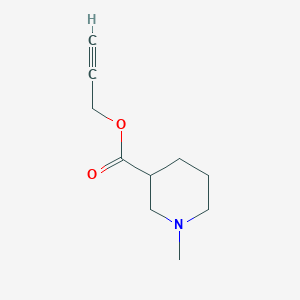
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)




